Cumene

Separation Science Process Engineering Solvent Selection

Cumene (isopropylbenzene, CAS 98-82-8) is the irreplaceable Hock process feedstock for >95% of global phenol/acetone production—no other alkylbenzene offers comparable selective autoxidation to cumene hydroperoxide (≥94 mol% selectivity). Its unique tertiary benzylic C–H bond enables system-dependent kinetic inversion: reacting ~5× faster than ethylbenzene with non-heme iron(IV)-oxo, yet slower in cobaltic acetate-catalyzed autoxidation. Distinct boiling point (152.4°C vs. 136.2°C) and higher flash point (46.1°C vs. 15°C) make it an essential calibration standard. IARC Group 2B (vs. toluene Group 3) benchmarks toxicology studies.

Molecular Formula C9H12
C6H5CH(CH3)2
C9H12
Molecular Weight 120.19 g/mol
CAS No. 98-82-8
Cat. No. B047948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumene
CAS98-82-8
Synonyms(1-Methylethyl)benzene;  2-Phenylpropane;  Cumol;  Isopropylbenzene;  NSC 8776;  i-Propylbenzene; 
Molecular FormulaC9H12
C6H5CH(CH3)2
C9H12
Molecular Weight120.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1
InChIInChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyRWGFKTVRMDUZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
5.10e-04 M
In water, 61.3 mg/L at 25 °C
In water, 50 mg/L at 20 °C
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Soluble in many organic solvents
0.0613 mg/mL at 25 °C
Solubility in water, g/l at 20 °C: 0.2 (very poor)
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Cumene (CAS 98-82-8) Procurement Guide: Technical Baseline and In-Class Positioning


Cumene (isopropylbenzene, CAS 98-82-8) is a C9 alkylaromatic hydrocarbon that is a high-production-volume chemical globally, with over 95% of its industrial output consumed as an intermediate in the Hock process for the co-production of phenol and acetone [1]. It is a colorless liquid with a characteristic aromatic odor, structurally related to ethylbenzene, toluene, and xylenes [2]. Cumene is insoluble in water but miscible with most organic solvents . Its primary differentiation stems from the unique reactivity of its benzylic tertiary C-H bond, which enables selective autoxidation to cumene hydroperoxide (CHP)—a transformation not readily achievable with comparable efficiency in other alkylbenzenes [3].

Cumene vs. Other Alkylbenzenes: Why Simple Substitution Introduces Quantifiable Performance and Safety Risk


While cumene, ethylbenzene, and p-cymene are all alkylbenzenes with similar physical properties, they are not functionally interchangeable. Substitution can lead to significant, measurable differences in reaction kinetics, process safety, and regulatory compliance. For instance, the order of oxidation reactivity in key systems is not uniform; cumene's behavior can be the inverse of ethylbenzene's depending on the oxidant and mechanism [1]. Furthermore, toxicological classifications are not equivalent across the class, with both cumene and ethylbenzene carrying IARC Group 2B designations, but with distinct underlying animal study data that can impact workplace exposure limits and risk assessments . The following quantitative evidence demonstrates precisely where cumene diverges from its closest structural analogs.

Quantitative Differential Evidence for Cumene (CAS 98-82-8) Against Key Comparators


Physical Property Differences: Boiling Point, Density, and Flash Point vs. Ethylbenzene

Cumene exhibits a higher boiling point (152.4°C) and a lower flash point (46.1°C) compared to ethylbenzene (136.2°C and 59°F/15°C respectively). Its density (0.864 g/mL at 25°C) is also slightly lower than that of ethylbenzene (0.87 g/mL) . These differences are critical for distillation-based separation and define different flammability hazard categories for storage and handling.

Separation Science Process Engineering Solvent Selection

Catalyzed Autoxidation Kinetics: Oxygen Absorption Rate Order in Cobaltic Acetate System

In a study of autoxidation catalyzed by cobaltic acetate in acetic acid, the oxygen absorption rate for cumene was the lowest among three common alkylbenzenes, following the order: toluene > ethylbenzene > cumene [1]. This order is the inverse of the hydrogen abstraction rate by peroxy radicals, demonstrating that process kinetics are highly dependent on the specific catalytic system.

Catalysis Reaction Kinetics Process Development

Non-Heme Iron(IV)-Oxo Mediated C-H Oxidation: Second-Order Rate Constant vs. Ethylbenzene

In the oxidation of alkylbenzenes by an electron-rich non-heme iron(IV)-oxo complex at room temperature, cumene reacted approximately five times faster than ethylbenzene. The second-order rate constants were measured as k₂ ≈ 0.01 M⁻¹ s⁻¹ for cumene and k₂ ≈ 0.0021 M⁻¹ s⁻¹ for ethylbenzene [1]. This difference is attributed to the lower bond dissociation energy of the benzylic C-H bond in cumene.

Bioinorganic Chemistry C-H Activation Mechanistic Studies

Ruthenium(VI) Oxidant Kinetics: Second-Order Rate Constant Order vs. Ethylbenzene and Toluene

In acetonitrile, the oxidation of alkylbenzenes by trans-dioxoruthenium(VI) complexes proceeds with second-order rate constants that follow the order: toluene < ethylbenzene < cumene [1]. This is in direct contrast to the order observed with cobaltic acetate catalysis, highlighting the oxidant-dependent nature of cumene's reactivity.

Organometallic Chemistry Oxidation Catalysis Kinetic Isotope Effects

Cumene Hydroperoxide (CHP) Process Selectivity: A Validated Industrial Metric

The industrial air oxidation of cumene to cumene hydroperoxide (CHP), the critical first step in phenol/acetone production, can be performed with a selectivity of not less than 94 mol % at a cumene conversion of 21-22 mol % in an optimized two-stage process [1]. This high selectivity at a defined conversion window is a key process differentiator, as alternative feedstocks cannot achieve this specific product profile.

Industrial Organic Synthesis Process Optimization Phenol Production

Toxicological Classification: IARC Group 2B vs. In-Class Comparator Toluene

Cumene is classified by the International Agency for Research on Cancer (IARC) as Group 2B: "Possibly carcinogenic to humans" based on sufficient evidence of carcinogenicity in experimental animals [1]. This classification is shared with ethylbenzene but differs from toluene (IARC Group 3: "Not classifiable as to its carcinogenicity to humans"), creating a distinct regulatory and handling profile for cumene that must be managed in procurement and EHS planning.

Regulatory Compliance Toxicology EHS Procurement

High-Value Application Scenarios for Cumene (CAS 98-82-8) Based on Differentiated Performance


Industrial Production of Phenol and Acetone via the Hock Process

Cumene is the indispensable feedstock for the Hock process, which accounts for over 95% of global phenol production. The process relies on the selective autoxidation of cumene to cumene hydroperoxide (CHP), a reaction enabled by its unique tertiary benzylic C-H bond. As demonstrated in Section 3, optimized industrial processes can achieve CHP selectivity of ≥94 mol % at 21-22 mol % conversion, a performance metric that defines the economic viability of this multi-billion-dollar market [1]. No other alkylbenzene can undergo this transformation with comparable selectivity and yield, making cumene irreplaceable for phenol and acetone co-production.

Mechanistic Probe in C-H Activation and Oxidation Catalysis Research

In academic and industrial research focused on C-H bond activation, cumene serves as a privileged substrate due to its relatively weak benzylic C-H bond and its contrasting behavior in different oxidant systems. As quantified in Section 3, cumene reacts ~5 times faster than ethylbenzene with a non-heme iron(IV)-oxo complex (k₂ ≈ 0.01 vs. 0.0021 M⁻¹ s⁻¹) [2], yet it exhibits a slower oxygen absorption rate than both ethylbenzene and toluene in cobaltic acetate-catalyzed autoxidation [3]. This system-dependent inversion of kinetic order makes cumene an essential model compound for probing reaction mechanisms and benchmarking new catalytic systems.

Calibrant and Standard in Process Safety and Flammability Testing

Cumene's distinct physical properties relative to its class—specifically its boiling point (152.4°C) and flash point (46.1°C)—make it a useful reference material for calibrating separation equipment and validating flammability models. As shown in Section 3, its boiling point is 16.2°C higher than ethylbenzene, allowing for reliable separation by distillation, while its flash point is significantly higher (46.1°C vs. 15°C), placing it in a different hazard category . These quantifiable differences support its use as a standard in process engineering and safety assessments where alkylbenzene mixtures are involved.

Regulatory Toxicology and Risk Assessment Studies for Alkylbenzenes

Cumene's IARC Group 2B classification (possibly carcinogenic to humans), based on sufficient animal evidence, establishes it as a key reference compound in toxicological studies of the alkylbenzene class [4]. Its profile differs from toluene (IARC Group 3), providing a clear hazard benchmark. Procurement of high-purity cumene is essential for laboratories conducting comparative toxicology research, developing analytical methods for environmental monitoring, or validating exposure models in occupational health settings where the distinct hazard profile of cumene versus other alkylbenzenes must be accounted for.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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